molecular formula C8H11BrN4O2 B11804717 Ethyl 2-bromo-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate

Ethyl 2-bromo-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate

Cat. No.: B11804717
M. Wt: 275.10 g/mol
InChI Key: CKCHLXUDYACMBZ-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, makes it an interesting subject for research and development in various scientific fields.

Preparation Methods

The synthesis of ethyl 2-bromo-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of ethyl 2-amino-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate with bromine in the presence of a suitable solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Ethyl 2-bromo-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium azide and potassium thiocyanate.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives. Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures. These reactions often require specific catalysts and reaction conditions to proceed efficiently.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxides.

Scientific Research Applications

Ethyl 2-bromo-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a neuroprotective and anti-neuroinflammatory agent.

    Biological Research: The compound is used in studies involving the inhibition of endoplasmic reticulum stress and apoptosis in neuronal cells.

    Industrial Applications: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Ethyl 2-bromo-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the diverse range of biological activities it exhibits. Its ability to inhibit multiple molecular pathways makes it a valuable compound for further research and development.

Biological Activity

Ethyl 2-bromo-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate (CAS No. 1273563-76-0) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores its biological activity based on current literature and experimental findings.

  • Molecular Formula : C₈H₁₁BrN₄O₂
  • Molecular Weight : 275.1 g/mol
  • Structure : The compound features a triazolo-pyrimidine core which is often associated with various pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the [1,2,4]triazolo[1,5-a]pyrimidine scaffold. For example:

  • Study Findings : A series of derivatives were synthesized and tested for antiproliferative activity against human cancer cell lines such as MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) . Among these compounds, specific derivatives exhibited significant inhibitory effects with IC50 values indicating their potency:
    • Compound H12 showed IC50 values of 9.47 μM (MGC-803), 9.58 μM (HCT-116), and 13.1 μM (MCF-7), outperforming the standard drug 5-Fluorouracil (5-Fu).

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of critical signaling pathways:

  • ERK Signaling Pathway : Compound H12 was reported to significantly inhibit the ERK signaling pathway by reducing the phosphorylation levels of key proteins such as ERK1/2 and AKT . This suggests a potential mechanism involving cell cycle arrest and apoptosis induction.

Anti-inflammatory Activity

In addition to anticancer properties, derivatives of triazolo-pyrimidines have been investigated for their anti-inflammatory effects:

  • Inhibition of COX Enzymes : Some studies have shown that related compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation . For instance, certain pyrimidine derivatives demonstrated IC50 values comparable to standard anti-inflammatory drugs like celecoxib.

Summary of Biological Activities

Activity TypeTarget Cell LinesIC50 Values (μM)Mechanism
AntiproliferativeMGC-8039.47ERK pathway inhibition
HCT-1169.58ERK pathway inhibition
MCF-713.1ERK pathway inhibition
Anti-inflammatoryCOX Inhibition0.04COX enzyme inhibition

Case Studies

Several case studies have documented the synthesis and evaluation of various triazolo-pyrimidine derivatives:

  • Synthesis and Evaluation : A study synthesized multiple derivatives and evaluated their biological activity against various cancer cell lines . The results indicated that modifications in the chemical structure significantly influenced biological activity.
  • Structure–Activity Relationship (SAR) : Research has focused on understanding how different substituents on the triazolo-pyrimidine core affect its biological properties .

Properties

Molecular Formula

C8H11BrN4O2

Molecular Weight

275.10 g/mol

IUPAC Name

ethyl 2-bromo-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate

InChI

InChI=1S/C8H11BrN4O2/c1-2-15-6(14)5-3-4-10-8-11-7(9)12-13(5)8/h5H,2-4H2,1H3,(H,10,11,12)

InChI Key

CKCHLXUDYACMBZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCNC2=NC(=NN12)Br

Origin of Product

United States

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